molecular formula C14H20N4O3 B13804027 Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-

Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-

Cat. No.: B13804027
M. Wt: 292.33 g/mol
InChI Key: GXIAWMVOYIGDFE-UHFFFAOYSA-N
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Description

This compound is a substituted pyrimidinone derivative featuring an acetamide moiety at position 5 of the heterocyclic ring. Key structural attributes include:

  • 3-Methyl and 2,4-dioxo groups: A methyl group at position 3 and ketone functionalities at positions 2 and 4, contributing to hydrogen bonding and tautomerism .
  • 6-Amino group: A primary amine at position 6, which may facilitate interactions with biological targets like enzymes or receptors .

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

N-[6-amino-1-(cyclohex-3-en-1-ylmethyl)-3-methyl-2,4-dioxopyrimidin-5-yl]acetamide

InChI

InChI=1S/C14H20N4O3/c1-9(19)16-11-12(15)18(14(21)17(2)13(11)20)8-10-6-4-3-5-7-10/h3-4,10H,5-8,15H2,1-2H3,(H,16,19)

InChI Key

GXIAWMVOYIGDFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N(C(=O)N(C1=O)C)CC2CCC=CC2)N

Origin of Product

United States

Preparation Methods

Step 1: Hydrazinolysis of Ethyl Acetate to Acethydrazide

  • Reactants: Ethyl acetate and Hydrazine Hydrate (80% aqueous solution)
  • Conditions: Heating under reflux
  • Process: Ethyl acetate undergoes hydrazinolysis with hydrazine hydrate to yield acethydrazide.
  • Optimization: After reaction completion, ethanol azeotrope is added to remove residual moisture and unreacted ethyl acetate.
  • Stoichiometry: Ethyl acetate is used in 1.0 to 1.5 times the molar amount of hydrazine hydrate, preferably 1.2 times.
  • Yield: Approximately 98%
  • Reaction Time: About 8 hours under reflux
  • Example: In a 10 L reactor, 2657 g ethyl acetate and 1177 g hydrazine hydrate (85%) were reacted to produce 1428 g acethydrazide.

Step 3: Alkylation with Monochloroacetone

  • Reactants: Cyclic intermediate and Monochloroacetone
  • Base: Sodium alkoxide (preferred), sodium hydride, or lithium alkylide
  • Solvent: Polar solvents such as methanol or ethanol
  • Temperature: -20 °C to 80 °C, optimally around 60 °C
  • Process: Alkylation introduces a methyl and cyclohexenylmethyl side chain onto the pyrimidine ring.
  • Features: The base is often prepared in situ, using inexpensive raw materials to simplify post-reaction treatment.
  • Outcome: Formation of alkylated intermediate with high selectivity.

Step 4: Ring-Opening and Ring-Expansion to Final Product

  • Reactants: Alkylated intermediate and Hydrazine Hydrate (80%)
  • Solvent: Fatty alcohols
  • Temperature: 60 °C to 110 °C, preferably 90 °C
  • Process: Ring expansion and opening reactions finalize the formation of the target compound, Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-yl]-.
  • Optimization: One-step temperature and post-treatment optimization improve yield and reduce byproduct formation.
  • Outcome: High purity product suitable for large-scale production.

Summary Table of Preparation Conditions

Step Reactants Solvent/Conditions Temperature (°C) Reaction Time Yield (%) Notes
1 Ethyl acetate + Hydrazine Hydrate Reflux, ethanol azeotrope added ~78 (reflux) 8 hours 98 Ethyl acetate 1.0-1.5x mol hydrazine
2 Acethydrazide + Triphosgene Aliphatic lipid/halohydrocarbon Elevated (not specified) Not specified High Triphosgene replaces phosgene
3 Cyclic intermediate + Chloroacetone + Base Methanol/ethanol, polar solvents -20 to 80, optimal 60 Not specified High Sodium alkoxide preferred base
4 Alkylated intermediate + Hydrazine Hydrate Fatty alcohol solvent 60 to 110, optimal 90 Not specified High Ring expansion to final product

Advantages and Industrial Relevance

  • Safety: Use of triphosgene instead of phosgene reduces reagent toxicity and equipment demands.
  • Cost-Effectiveness: Utilization of inexpensive raw materials such as ethyl acetate and self-prepared bases lowers production costs.
  • Yield and Purity: Optimized reaction conditions and one-step post-treatment enhance yields and minimize byproducts.
  • Scalability: The method is suitable for large-scale industrial synthesis due to its simplicity and safety improvements.

Research and Literature Context

While direct literature specifically naming the exact compound "Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-yl]-" is scarce, the preparation methodology aligns closely with patented processes for related substituted tetrahydropyrimidine and triazine derivatives, as detailed in Chinese patent CN102532046A. This patent comprehensively describes a four-step synthetic sequence that can be adapted to this compound's synthesis, providing robust and reproducible protocols.

Additional chemical data on related pyrimidine derivatives is available in chemical databases such as PubChem, which provide structural and molecular information but lack detailed synthetic procedures for this specific compound.

Chemical Reactions Analysis

Hydrolysis of Acetamide Group

The acetamide substituent undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is typical of amides and supported by general acetamide reactivity patterns .

Conditions :

  • Acidic: HCl (6M), reflux, 12 hours

  • Basic: NaOH (4M), 80°C, 8 hours

Product :

  • Carboxylic acid derivative at the 5-position of the pyrimidine ring .

Nucleophilic Substitution at the Amino Group

The 6-amino group participates in nucleophilic reactions, including alkylation and acylation, due to its lone pair availability.

Example Reaction :

Reaction TypeReagentConditionsProduct
AlkylationEthyl bromideDMF, K2CO3, 60°CN-Ethyl derivative at position 6
AcylationAcetyl chloridePyridine, RTN-Acetylated product

Oxidation of the Cyclohexenylmethyl Group

The 3-cyclohexenylmethyl side chain is susceptible to oxidation, forming epoxides or ketones depending on conditions.

Pathways :

  • Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields an epoxide .

  • Oxidative cleavage : Ozonolysis followed by reductive workup produces a dicarboxylic acid fragment .

Tautomerism in the Pyrimidine Ring

The 2,4-dioxo pyrimidine system exhibits keto-enol tautomerism, influencing its reactivity in electrophilic substitution:

Keto formEnol form\text{Keto form}\rightleftharpoons \text{Enol form}

The enol form stabilizes through conjugation, enhancing reactivity at positions 5 and 6 .

Ring Functionalization via Electrophilic Aromatic Substitution

The pyrimidine ring undergoes halogenation or nitration at electron-rich positions.

Halogenation :

  • Reagent : Cl₂ (g), FeCl₃ catalyst

  • Product : 5-Chloro derivative .

Hydrogenation of the Cyclohexene Moiety

The cyclohexene ring in the side chain can be hydrogenated to cyclohexane under catalytic hydrogenation:

Conditions :

  • H₂ (1 atm), Pd/C catalyst, ethanol, 25°C

  • Product : Saturated cyclohexylmethyl derivative .

Condensation Reactions

The amino group at position 6 reacts with aldehydes to form Schiff bases:

RCHO+NH2 pyrimidineRCH N pyrimidine\text{RCHO}+\text{NH}_2\text{ pyrimidine}\rightarrow \text{RCH N pyrimidine}

Applications :

  • Used to synthesize imine-linked prodrugs or coordination complexes .

Scientific Research Applications

Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- (CAS No. 82593-47-3) is a compound with significant potential in various scientific research applications. This article explores its applications, highlighting its chemical properties, biological activities, and relevance in different fields.

Antitumor Activity

Research has indicated that compounds similar to Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- exhibit promising antitumor properties. Studies have focused on the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structure allows it to interact with microbial membranes and disrupt their integrity.

  • Case Study : Research highlighted the effectiveness of similar acetamide derivatives against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Enzyme Inhibition

Acetamide derivatives have been explored for their ability to inhibit specific enzymes that play critical roles in metabolic pathways.

  • Case Study : Inhibitory effects on certain kinases involved in cancer signaling pathways have been reported, indicating a potential role in targeted cancer therapies .

Drug Design

The unique structural features of Acetamide make it a candidate for drug design in pharmaceuticals targeting various diseases.

  • Insight : Its ability to modulate biological pathways suggests that it could be used as a lead compound for developing new therapeutics aimed at cancer and infectious diseases .

Biosensor Development

Recent studies have explored the use of Acetamide in biosensor technologies, particularly for detecting biomolecules.

  • Insight : The immobilization of this compound on sensor surfaces has been shown to enhance the sensitivity and specificity of biosensors for various analytes .

Mechanism of Action

The mechanism of action of Acetamide, N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the acetamide-pyrimidinone core but differ in substituents, synthesis routes, and physicochemical properties:

Substituent Variations on the Pyrimidine Ring
Compound Name Position 1 Substituent Position 3 Substituent Position 5 Substituent Key Features
Target Compound 3-Cyclohexen-1-ylmethyl Methyl Acetamide Enhanced lipophilicity; potential for hydrophobic interactions .
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide () 1,3-Dimethyl Methyl 2-Methoxyacetamide Methoxy group improves solubility; reduced steric bulk .
N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-2-chloro-N-ethyl-acetamide () Benzyl None 2-Chloro-N-ethylacetamide Chlorine atom introduces electronegativity; benzyl group increases aromaticity .
N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide () Hydrogen Methyl Acetamide Simplified structure; lacks bulky substituents, favoring synthetic accessibility .

Key Observations :

  • Chloro and methoxy groups in analogues () modulate electronic properties and solubility, which could influence bioavailability .

Key Observations :

  • Acetylation is a common step, but substituent-specific reactions (e.g., alkylation for cyclohexenylmethyl groups) add complexity to the target compound’s synthesis .

Q & A

Q. What are the recommended synthetic routes and purification methods for this acetamide derivative?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Pyrimidine Formation : Start with a tetrahydro-2,4-dioxopyrimidine scaffold. Introduce the 3-cyclohexen-1-ylmethyl group via alkylation using a cyclohexenylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

Acetamide Conjugation : React the 6-amino-substituted intermediate with acetyl chloride or acetic anhydride in the presence of a coupling agent (e.g., HATU or DCC) to form the acetamide moiety .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

  • Key Considerations :
  • Protect the amino group during alkylation to prevent side reactions.
  • Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).

Q. How can researchers structurally characterize this compound to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

Q. NMR Spectroscopy :

  • ¹H NMR : Identify characteristic peaks: δ ~1.8–2.1 ppm (methyl group on pyrimidine), δ ~5.4–5.6 ppm (cyclohexenyl protons), δ ~6.2 ppm (amide NH) .
  • ¹³C NMR : Confirm carbonyl resonances (C=O at ~170–175 ppm) and cyclohexenyl carbons.

Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z ~375–400, depending on substituents) .

X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DMSO/ethanol), resolve the 3D structure to confirm stereochemistry .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Variable Substituents : Synthesize analogs by modifying:
  • The cyclohexenyl group (e.g., substituents at the 3-position).
  • The methyl group on the pyrimidine ring (replace with ethyl, isopropyl).
  • The acetamide moiety (e.g., replace with propionamide or benzamide) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using:
  • Fluorescence-based activity assays (IC₅₀ determination).
  • Molecular docking (PDB structures) to predict binding interactions .
  • Data Analysis : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

Replicate Experiments : Ensure consistent assay conditions (e.g., pH, temperature, enzyme concentration) .

Purity Verification : Re-examine compound purity via LC-MS; impurities >1% can skew results.

Target Validation : Confirm target specificity using CRISPR knockout cell lines or competitive binding assays.

Meta-Analysis : Compare data across studies, noting differences in cell lines (e.g., HEK293 vs. HeLa) or assay formats (in vitro vs. ex vivo) .

Q. What advanced techniques are recommended for studying the compound’s mechanism of action?

  • Methodological Answer :

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target proteins .

Cryo-EM/X-ray Crystallography : Resolve compound-protein complexes to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

Proteomics : Use SILAC labeling or TMT multiplexing to track downstream signaling pathways in treated cells .

Kinetic Studies : Perform time-dependent inhibition assays to distinguish between competitive and non-competitive mechanisms.

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